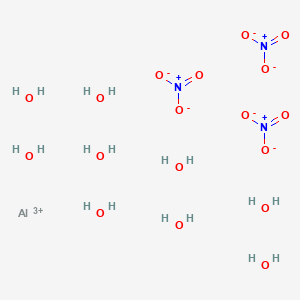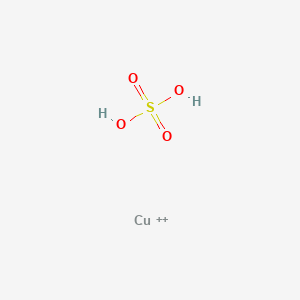
Mercury 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate is a compound that involves mercury(II) ions interacting with organic ligands. The studies provided explore various aspects of mercury(II) complexes, including their synthesis, molecular structure, and chemical reactions.
Synthesis Analysis
The synthesis of mercury(II) complexes can involve the reaction of mercury(II) ions with organic ligands in specific stoichiometric ratios. For instance, mercury(II)-chloride reacts with ketones such as methyl ethyl ketone and cyclohexanone to form weakly ionized compounds, releasing an equivalent quantity of HCl . Additionally, complexation reactions with macrocyclic dioxo ligands have been studied, where mercury(II) ions form 1:1 ratio complexes with these ligands .
Molecular Structure Analysis
The molecular structure of mercury(II) complexes can be quite diverse. X-ray crystallographic analysis has revealed that dichlorobis-(1,4-thioxan)mercury(II) crystallizes in the orthorhombic system with a distorted tetrahedral coordination around the mercury atom . Another complex involving a mercury(II) ion exhibits pentagonal bipyramidal coordination, involving sulfur and oxygen atoms from the ligand and chloride ions .
Chemical Reactions Analysis
The chemical reactions of mercury(II) complexes can be studied using various methods, such as polarography and pH-metric titration. These methods have been used to investigate the complexation equilibria of mercury(II) ions with macrocyclic dioxo ligands . The oxidation of mercury in the presence of ketones has been found to proceed with 100% current efficiency, which is significant for the quantitative generation of hydrogen ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of mercury(II) complexes are influenced by their molecular structure and the nature of the ligands involved. The coordination geometry, bond lengths, and bond angles are crucial in determining the stability and reactivity of these complexes. For example, the average distances between mercury and sulfur or chlorine atoms and the angles formed in the dichlorobis-(1,4-thioxan)mercury(II) complex are indicative of its structural properties . The properties of these complexes can also be inferred from their ability to form stable 1:1 ratio complexes with macrocyclic dioxo ligands .
Applications De Recherche Scientifique
Environmental Bioavailability and Methylation
Mercury's environmental impact, especially its transformation into methylmercury by anaerobic bacteria in aquatic ecosystems, is a critical area of research. Studies highlight the complex mechanisms regulating mercury bioavailability for methylating microorganisms, underscoring the importance of understanding mercury speciation and the factors controlling its bioavailability. These insights are crucial for managing mercury contamination and mitigating its effects on aquatic food webs (Hsu-Kim et al., 2013).
Mercury Removal Technologies
Research on mercury removal technologies focuses on adsorbents like chitosan and its derivatives for Hg(II) removal from water. These studies emphasize the significance of chemical modifications to enhance adsorption capacity and selectivity, highlighting the role of mercury in developing water treatment solutions (Miretzky & Cirelli, 2009).
Mercury Speciation and Soil Transportation
Understanding mercury speciation, transformation, and transportation in soils and its atmospheric flux is pivotal for risk management and policy formulation. Research in this area explores the factors affecting mercury release from soil and its implications for human health, offering insights into the complex dynamics of mercury in the environment (O’Connor et al., 2019).
Neurotoxicity and Immunotoxicity
Studies on mercury's neurotoxic and immunotoxic effects provide critical information for public health. The interactions of mercury with cellular and molecular pathways underscore the importance of understanding mercury's health impacts beyond its immediate environmental effects (Moszczyński, 1997).
Mercury in Aquatic Food Webs
The bioaccumulation of mercury in aquatic food webs, particularly its methylated form, methylmercury, is a significant concern due to its high toxicity. Research in this area focuses on identifying the ecological and biological factors that contribute to mercury bioaccumulation in fish, providing insights into the environmental and health risks associated with mercury pollution (Ward et al., 2010).
Propriétés
IUPAC Name |
2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;mercury(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2O4.Hg/c7-1-3(9)5(11)2(8)6(12)4(1)10;/h9,12H;/q;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDPQJMNSNNRMW-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].[Hg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2HgO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mercury 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate | |
CAS RN |
33770-60-4 |
Source


|
| Record name | Mercury, [3,6-dichloro-4,5-di(hydroxy-.kappa.O)-3,5-cyclohexadiene-1,2-dionato(2-)]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [2,5-dichloro-3,6-dihydroxy-2,5-cyclohexadiene-1,4-dionato(2-)-O1,O6]mercury | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














